3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Descripción
Propiedades
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-9-6-15-4-2-12-26(21(15)14-19)30(28,29)20-10-7-18(24)8-11-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYPTWUOQIHSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
2,4-Difluoro-N-(1-(4-Fluorophenyl)Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzenesulfonamide
- Substituents : Difluoro (positions 2 and 4) on the benzamide.
- Activity : RORγ inverse agonist with IC50 <1 μM.
- Key Difference : The sulfonamide group and difluoro substitution enhance polarity but may reduce membrane permeability compared to the chloro-benzamide in the target compound.
- Source :
2-Chloro-6-Fluoro-N-(1-(4-Fluorophenyl)Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide
- Substituents : Chloro (position 2) and fluoro (position 6) on the benzamide.
- Activity : RORγ inverse agonist with IC50 <15 μM.
- Source :
5-Chloro-N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-Methoxybenzamide (CAS 946222-32-8)
- Substituents : Chloro (position 5) and methoxy (position 2) on the benzamide.
- Molecular Weight : 474.9 g/mol.
- Key Difference : The electron-donating methoxy group may improve solubility but reduce receptor affinity compared to the electron-withdrawing 3-chloro substituent in the target compound.
- Source :
Analogues with Modified Heterocyclic Substituents
N-(1-(Morpholine-4-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-3,5-Bis(Trifluoromethyl)Benzamide (10e)
3-Fluoro-N-(1-(Piperidine-1-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-5-(Trifluoromethyl)Benzamide (10g)
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Substituent Position : Meta-substituted chloro (target) may offer balanced steric and electronic effects compared to ortho/difluoro or para-methoxy analogues.
- Electron Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance receptor binding but may reduce solubility.
- Heterocyclic Modifications : Sulfonyl groups (target) improve stability compared to morpholine/piperidine-carbonyl analogues .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
- Methodological Answer : The compound contains a tetrahydroquinoline scaffold sulfonylated at the 1-position with a 4-fluorophenyl group and substituted at the 7-position with a 3-chlorobenzamide moiety. These features are critical for interactions with nuclear receptors like RORγ, as evidenced by structurally similar RORγ inverse agonists (e.g., 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-tetrahydroquinolin-7-yl)benzenesulfonamide, IC₅₀ <1 μM) . To validate structural contributions, employ X-ray crystallography (as in , monoclinic P2₁/c, α = 98.5°) or NMR-based conformational analysis.
Q. What synthetic routes are recommended for preparing this compound?
- Methodological Answer : Utilize a multi-step approach: (i) Synthesize the tetrahydroquinoline core via Bischler-Napieralski cyclization. (ii) Introduce the sulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in CH₃CN, as in ). (iii) Couple the 3-chlorobenzoyl chloride to the amine at the 7-position via amide bond formation. Monitor reaction purity using HPLC-MS and confirm regiochemistry via NOESY NMR .
Advanced Research Questions
Q. How can researchers resolve contradictory IC₅₀ values for RORγ inverse agonists in different assay systems?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., SR1078: 1–3 μM vs. ML209: 51 nM) arise from assay conditions (e.g., cell type, reporter gene stability) . To standardize results: (i) Use a luciferase-based reporter assay with HEK293T cells co-transfected with RORγ-LBD and a UAS-driven luciferase construct. (ii) Include a reference compound (e.g., SR1555, IC₅₀ = 1.5 μM) as an internal control. (iii) Normalize data to cell viability (MTT assay) to rule out cytotoxicity artifacts .
Q. What biochemical pathways are modulated by this compound, and how can they be experimentally validated?
- Methodological Answer : The compound likely inhibits RORγ-driven pathways, such as Th17 differentiation and IL-17 production. Validate via: (i) RNA-seq analysis of treated CD4⁺ T cells to identify downregulated genes (e.g., IL-17A, RORC). (ii) ChIP-qPCR to assess reduced RORγ binding to target gene promoters. (iii) In vivo validation using a murine EAE model, monitoring disease progression and IL-17 serum levels .
Q. How can crystallographic data inform SAR optimization of this compound?
- Methodological Answer : Co-crystallize the compound with RORγ-LBD (PDB ID: reference similar structures in ). Analyze the binding pocket: (i) Identify hydrophobic interactions between the 3-chlorobenzamide and Leu287/Val376. (ii) Optimize sulfonyl group orientation to enhance hydrogen bonding with Arg364. (iii) Use molecular dynamics simulations (AMBER/CHARMM) to predict stability of proposed derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?
- Methodological Answer : Poor in vivo efficacy may stem from pharmacokinetic limitations. Mitigate by: (i) Measuring plasma stability (incubate with mouse/human plasma, analyze via LC-MS). (ii) Assessing metabolic liability using liver microsomes (e.g., CYP3A4/2D6 inhibition assays). (iii) Modifying the tetrahydroquinoline core with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability, as seen in ML209 (IC₅₀ = 51 nM) .
Experimental Design Tables
Q. Table 1: Key RORγ Inverse Agonists and Activity Data
| Compound ID | IC₅₀/EC₅₀ (nM) | Structural Features | Reference |
|---|---|---|---|
| SR1078 | 1000–3000 | Tetrahydroquinoline sulfonamide | |
| ML209 | 51 | CF₃-substituted benzamide | |
| Target Compound | Pending | 3-Chloro, 4-fluorophenyl sulfonyl | This study |
Q. Table 2: Recommended Assay Conditions
| Assay Type | Cell Line | Control Compound | Key Readout |
|---|---|---|---|
| Luciferase Reporter | HEK293T | SR1555 (1.5 μM) | Luminescence (RLU) |
| Th17 Differentiation | Primary CD4⁺ T cells | DMSO | IL-17A (ELISA) |
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